molecular formula C21H23N3O B2577413 1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847396-35-4

1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2577413
CAS No.: 847396-35-4
M. Wt: 333.435
InChI Key: MDYSZPHLVHPHLT-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of a benzimidazole derivative with a pyrrolidinone derivative under controlled conditions. Catalysts such as phosphoric acid or polyphosphoric acid are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-benzyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-12-24-19-11-7-6-10-18(19)22-21(24)17-13-20(25)23(15-17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYSZPHLVHPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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